![molecular formula C16H26O8 B13794248 1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate CAS No. 52408-42-1](/img/structure/B13794248.png)
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate is an organic compound with the molecular formula C16H26O8. It is a diacrylate monomer characterized by its high tensile strength, flexibility, and chemical resistance . This compound is widely used in various industrial applications due to its biocompatibility and ability to create durable bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate is typically synthesized through the reaction of 1,4-butanediol with 2-hydroxy-3,1-propanediol in the presence of an acid catalyst . The reaction involves the esterification of the hydroxyl groups with acrylic acid, resulting in the formation of the diacrylate ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions are required, with hydrochloric acid or sodium hydroxide being typical catalysts.
Major Products Formed
Polymerization: Cross-linked polymers with high tensile strength and flexibility.
Esterification: Various esters depending on the carboxylic acid used.
Hydrolysis: 1,4-butanediol and acrylic acid.
Applications De Recherche Scientifique
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate primarily involves its ability to undergo polymerization. The acrylic groups in the compound can form cross-linked networks through free radical polymerization, resulting in strong and flexible polymers . These polymers can interact with various molecular targets and pathways, depending on their specific applications.
Comparaison Avec Des Composés Similaires
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate can be compared with other diacrylate monomers, such as:
Ethylene glycol diacrylate: Similar in structure but has a shorter chain length, resulting in different mechanical properties.
Triethylene glycol diacrylate: Contains additional ethylene glycol units, providing increased flexibility and lower viscosity.
Hexanediol diacrylate: Has a longer chain length, offering higher tensile strength and chemical resistance.
The uniqueness of this compound lies in its balance of tensile strength, flexibility, and chemical resistance, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
52408-42-1 |
|---|---|
Formule moléculaire |
C16H26O8 |
Poids moléculaire |
346.37 g/mol |
Nom IUPAC |
[2-hydroxy-3-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)butoxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C16H26O8/c1-3-15(19)23-11-13(17)9-21-7-5-6-8-22-10-14(18)12-24-16(20)4-2/h3-4,13-14,17-18H,1-2,5-12H2 |
Clé InChI |
QIPOUSKNIMYTRA-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCC(COCCCCOCC(COC(=O)C=C)O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


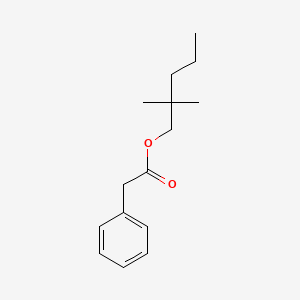

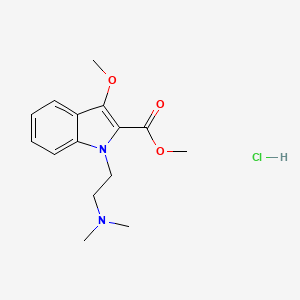

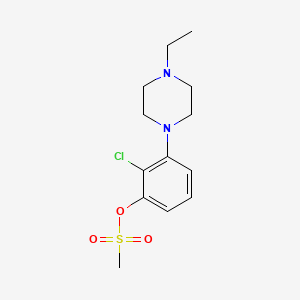
![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
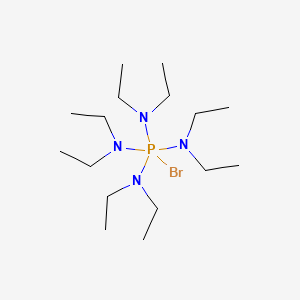
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)



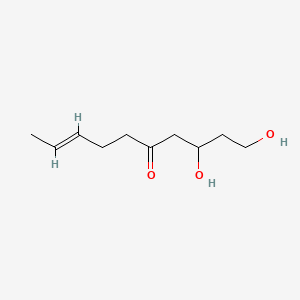
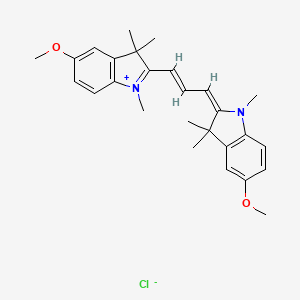
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
